molecular formula C21H19N5O3S B2872447 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1257553-13-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2872447
CAS No.: 1257553-13-1
M. Wt: 421.48
InChI Key: ZPXBCGXPRDZROX-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide features a pyrazolone core linked to a pyridazinone-thiophene moiety via an acetamide bridge. The pyrazolone ring, a common scaffold in pharmaceuticals, may contribute to analgesic or antipyretic activity, as seen in related compounds .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-14-20(21(29)26(24(14)2)15-7-4-3-5-8-15)22-18(27)13-25-19(28)11-10-16(23-25)17-9-6-12-30-17/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXBCGXPRDZROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridazine moiety and a thiophene group, contributing to its diverse biological interactions. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. The presence of the thiophene ring enhances these effects due to increased lipophilicity and potential interactions with microbial membranes .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes. This compound's structure suggests it may also exhibit such activity, potentially providing therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Some studies have indicated that similar compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors in the body, altering cellular responses that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate
AntifungalSignificant
Anti-inflammatoryHigh
AnticancerModerate

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, N-(1,5-dimethyl...) demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in vitro. These findings suggest its potential application in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound (Reference) Substituent/Functional Group Key Structural Characteristics
Target Compound 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl Pyridazinone-thiophene hybrid; planar conjugation with sulfur-enhanced electron delocalization
1,3-dioxo-isoindole-2-yl Electron-withdrawing isoindole dione; enhances crystallinity via dual carbonyl groups
Thioxo-thiazolidinone-indole Sulfur-rich heterocycles; increases molecular weight and potential for π-π stacking
Hydrazinecarbothioamide-indole Thiourea moiety; strong hydrogen-bond donor/acceptor
4-(methylsulfanyl)phenyl Methylsulfanyl group; moderate electron-donating effect and lipophilicity
Formamide Compact substituent; enhances hydrogen bonding via formyl NH
2,4-Dichlorophenyl Chlorine substituents; electron-withdrawing, increases halogen bonding potential
Coumarin-pyrimidinone Extended aromatic system; enhances π-π interactions and solubility in non-polar media

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies reveal distinct packing patterns influenced by substituents:

  • Methylsulfanyl derivative () : Exhibits high structural precision (R factor = 0.042, mean C–C bond length = 0.002 Å), with acetamide NH forming intermolecular N–H···O bonds to pyrazolone carbonyls .
  • Formamide derivative () : Higher R factor (0.064) suggests molecular flexibility; formyl NH participates in N–H···O bonds, while pyrazolone carbonyls act as acceptors .
  • Thioxo-thiazolidinone (): Sulfur atoms and fused rings may promote S···π interactions, though crystallographic data are unavailable for direct comparison .

Electronic and Physicochemical Properties

  • Thiophene vs. methylsulfanyl : Thiophene (target compound) offers greater conjugation and polarizability compared to methylsulfanyl (), affecting charge-transfer interactions .
  • Chlorine substituents () : Increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility .

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